Chiral Auxiliary Diastereoselectivity in Ti-Mediated Aldol Reactions
N-Tosyl phenylalaninol-derived titanium enolates engage bidentate aldehydes to furnish syn-aldol products with high diastereoselectivity. In a systematic study of the (R)-enantiomer propionate ester, a range of bidentate aromatic aldehydes afforded syn-aldol adducts with consistently high diastereomeric ratios [1]. Mild saponification cleaves the chiral auxiliary, releasing optically active β-hydroxy carboxylic acids with retention of configuration [1]. By class-level inference, the (S)-enantiomer (this compound) provides the opposite enantiofacial bias, enabling access to both enantiomeric product series [1] [2].
| Evidence Dimension | Diastereoselectivity of chiral auxiliary in asymmetric aldol additions |
|---|---|
| Target Compound Data | N-Tosyl-(S)-phenylalaninol: expected to deliver opposite absolute configuration of syn-aldol products vs. (R)-enantiomer; analogous diastereoselectivity magnitude predicted [1] |
| Comparator Or Baseline | N-Tosyl-(R)-phenylalaninol propionate: delivers syn-aldol products with high dr (quantitative dr values reported for individual bidentate aldehyde substrates in primary publication) [1] |
| Quantified Difference | Opposite absolute configuration of β-hydroxy carboxylic acid products; both enantiomeric series are accessible from commercially available (R)- and (S)-phenylalaninol precursors [1] [2] |
| Conditions | TiCl₄-mediated enolate formation from N-tosyl-phenylalaninol propionate; reaction with bidentate aromatic/aliphatic aldehydes; subsequent saponification [1] |
Why This Matters
Access to both enantiomeric product series from the same chiral auxiliary scaffold is a critical procurement criterion when absolute stereochemical control over the final target molecule is required.
- [1] Tetrahedron Letters. Highly Diastereoselective Asymmetric syn-Aldol Reactions of (R)-(N-Tosyl)phenylalaninol Propionate-Derived Titanium Enolate and Bidentate Aromatic and Aliphatic Aldehydes. Tetrahedron Lett. 2022, 102, 153954. DOI: 10.1016/j.tetlet.2022.153954. View Source
- [2] Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev. 1996, 96, 835–876. DOI: 10.1021/cr9500038. View Source
